Cas no 1094223-48-9 ((1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol)

(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol
- [1-(6-Chloro-3-pyridazinyl)-4-piperidyl]Methanol
- [1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol
- 1-(6-chloro-3-pyridazinyl)-4-Piperidinemethanol
- A895044
- 4-Piperidinemethanol,1-(6-chloro-3-pyridazinyl)-
- DTXSID00599767
- AKOS009320247
- AS-31976
- CS-0450932
- 1094223-48-9
- MFCD11205547
- F1967-2176
- DB-027224
- SCHEMBL9198277
- SY005709
-
- MDL: MFCD11205547
- インチ: InChI=1S/C10H14ClN3O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2
- InChIKey: PTLASJDXVKFBFX-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NN=C1Cl)N2CCC(CC2)CO
計算された属性
- せいみつぶんしりょう: 227.0825398g/mol
- どういたいしつりょう: 227.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C133226-500mg |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol |
1094223-48-9 | 500mg |
$ 70.00 | 2022-06-06 | ||
TRC | C133226-1g |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol |
1094223-48-9 | 1g |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F1967-2176-5g |
(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanol |
1094223-48-9 | 95%+ | 5g |
$231.0 | 2023-09-06 | |
Life Chemicals | F1967-2176-0.5g |
(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanol |
1094223-48-9 | 95%+ | 0.5g |
$73.0 | 2023-09-06 | |
Chemenu | CM163971-1g |
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol |
1094223-48-9 | 97% | 1g |
$112 | 2023-11-25 | |
Chemenu | CM163971-5g |
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol |
1094223-48-9 | 97% | 5g |
$305 | 2023-11-25 | |
eNovation Chemicals LLC | D910425-5g |
[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]methanol |
1094223-48-9 | >97% | 5g |
$265 | 2024-07-20 | |
Ambeed | A299685-5g |
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol |
1094223-48-9 | 98% | 5g |
$308.0 | 2024-04-26 | |
eNovation Chemicals LLC | K10730-1g |
[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]methanol |
1094223-48-9 | 97% | 1g |
$188 | 2025-02-21 | |
eNovation Chemicals LLC | K10730-1g |
[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]methanol |
1094223-48-9 | 97% | 1g |
$188 | 2024-05-24 |
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanolに関する追加情報
Introduction to (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol, with a CAS number of 1094223-48-9, has emerged as a compound of considerable interest due to its unique structural properties and potential applications. This compound, featuring a chloropyridazine core and a piperidine moiety, has garnered attention in recent years for its utility in the development of novel therapeutic agents.
The structure of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol is characterized by a six-membered ring containing a chlorine substituent, which is attached to a piperidine ring. This configuration imparts specific electronic and steric properties that make it a valuable scaffold for drug discovery. The chloropyridazine moiety is particularly noteworthy, as it has been shown to interact with various biological targets, including enzymes and receptors, thereby modulating biological pathways.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol has been explored as a potential lead compound in this context. Its ability to disrupt PPIs is attributed to its ability to fit into the hydrophobic pockets of target proteins, thereby inhibiting their function. This property makes it particularly relevant in the treatment of diseases such as cancer, where aberrant PPIs play a significant role.
One of the most exciting applications of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol is in the field of oncology. Preclinical studies have demonstrated that this compound can inhibit the activity of key oncogenic proteins involved in cell proliferation and survival. For instance, research indicates that it may interfere with the signaling pathways mediated by tyrosine kinases, which are often overactive in cancer cells. By targeting these pathways, (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol holds promise as a therapeutic agent capable of inducing apoptosis in cancer cells while sparing healthy cells.
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloropyridazine moiety into the piperidine ring is a critical step that must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.
In addition to its potential as an anti-cancer agent, (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol has also been investigated for its effects on central nervous system (CNS) disorders. Studies suggest that it may interact with neurotransmitter receptors, potentially making it useful in the treatment of conditions such as depression and anxiety. The mechanism by which this compound exerts its effects on CNS function is an area of active research, with scientists exploring both its direct receptor interactions and indirect modulation of neural pathways.
The pharmacokinetic properties of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol are another important consideration in its development as a therapeutic agent. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical efficacy and safety profile. Preliminary studies have indicated that it exhibits reasonable bioavailability and metabolic stability, suggesting that it may be suitable for oral administration.
Recent advances in computational chemistry have also contributed to the study of (1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanol). Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These predictions can guide the design of derivatives with enhanced potency and selectivity. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.
The future prospects for (1-(6-Chloropyridazin-3-ylo piperidin -4 -y lmethanol) are promising given its diverse range of potential applications. As research continues to uncover new biological targets and mechanisms of action, this compound may find utility in treating a variety of diseases beyond cancer and CNS disorders. Additionally, improvements in synthetic methodologies may make it more cost-effective to produce on an industrial scale.
In conclusion,(1-(6-Chloropyridazin -3 -y lpiperidin -4 -y lmethanol) represents an exciting example of how structural innovation can lead to novel therapeutic agents. Its unique combination of structural features makes it a valuable tool for researchers studying protein-protein interactions and developing new treatments for diseases such as cancer and neurological disorders. As our understanding of biological systems continues to grow,(1-(6-ch loropy ridazin -3 -y lpiper idine -4 -y lmethanol) is likely to play an increasingly important role in modern chemical biology.
1094223-48-9 ((1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol) 関連製品
- 866349-38-4((2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide)
- 2172100-36-4(3-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid)
- 1178958-75-2(5-(3-Fluorophenyl)-2-fluorobenzoic acid)
- 2097917-83-2(2-methyl-4-{1-(pyridine-4-carbonyl)piperidin-4-yloxy}pyrimidine)
- 1807937-59-2(3-Furancarboxylic acid, tetrahydro-2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]-, (2S,3S)-)
- 1805260-08-5(2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine)
- 848658-86-6(3,7-dibutyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2171940-82-0(2-N-benzyl-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
- 1298094-31-1(2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid)
- 1525994-82-4(4-(3-bromo-5-chlorophenyl)butanoic acid)
